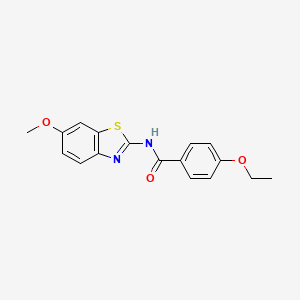

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a benzamide core substituted with ethoxy and methoxy groups. Its molecular formula is C₁₇H₁₆N₂O₃S (molecular weight: 314.36 g/mol) . The compound’s structure includes a 6-methoxybenzothiazole ring linked via an amide bond to a 4-ethoxy-substituted benzene ring. Benzothiazoles are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s dual alkoxy substituents (methoxy and ethoxy) may enhance its lipophilicity and binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name |

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDFDANNUGKUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Substituent Position and Activity: The methoxy group at the 6-position of the benzothiazole ring (as in the target compound and BTC-j) correlates with enhanced antimicrobial activity .

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in 4-fluoro-N-(6-methoxy-...)benzamide reduces electron density on the benzamide ring compared to ethoxy, which may alter binding interactions with enzymes like DNA gyrase .

- Hybrid Structures : BTC-j’s pyridinyl acetamide side chain improves antibacterial potency (MIC: 3.125 µg/mL against E. coli) compared to simple benzamide derivatives, suggesting the importance of hydrogen-bonding motifs .

Physicochemical and Crystallographic Properties

- Crystallinity: Derivatives like 2-BTBA and 2-BTFBA form stable monoclinic crystals with distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, Volume = 1169.13 ų), influenced by fluorine substitution . The target compound’s ethoxy group may disrupt crystal packing compared to smaller substituents.

- Solubility and logP : The target compound’s logP (~3.97) is comparable to 4-fluoro-...benzamide, but higher than unsubstituted 2-BTBA (logP ~2.5 inferred), suggesting moderate lipophilicity suitable for oral absorption .

Biological Activity

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzamide structure substituted with an ethoxy group and a methoxy-substituted benzothiazole moiety. This unique substitution pattern contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as anti-cancer and anti-inflammatory activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and inflammation.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

- Apoptosis Induction : The compound has been shown to promote apoptosis in various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. A study showed that compounds with similar structures inhibited the proliferation of various cancer cell lines including A431 (skin), A549 (lung), and H1299 (non-small cell lung cancer) cells.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 2.5 | Apoptosis induction |

| This compound | A549 | 3.0 | Cell cycle arrest |

| This compound | H1299 | 1.8 | Enzyme inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells.

Case Studies

-

Study on Antitumor Activity : A recent investigation synthesized various benzothiazole derivatives and evaluated their anticancer activities. The study highlighted that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines.

- Findings : The compound demonstrated an IC50 value of approximately 2 μM against A431 cells, indicating potent antitumor activity.

- In Vivo Studies : Further studies involving animal models have suggested that treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.